N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
説明
This compound is an acetamide derivative featuring a 2-bromo-4-methylphenyl group attached to the nitrogen atom of the acetamide backbone and a substituted pyrimidinyloxy moiety. The pyrimidine ring is functionalized with a methyl group at position 6 and a piperidin-1-yl group at position 2.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-13-6-7-16(15(20)10-13)22-17(25)12-26-18-11-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRINKSHLIQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226455-56-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is C19H23BrN4O2, with a molecular weight of 419.3 g/mol. The compound features a complex structure that includes a brominated aromatic ring and a piperidine-pyrimidine moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1226455-56-6 |
| Molecular Formula | C19H23BrN4O2 |
| Molecular Weight | 419.3 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The compound’s biological activity may be attributed to several mechanisms:
- Dihydrofolate Reductase Inhibition : Similar to other pyrimidine derivatives, it is hypothesized that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to decreased levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately affecting cell proliferation, particularly in cancer cells .
- Kinase Inhibition : The piperidine and pyrimidine components suggest potential activity against various kinases, including tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation .
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Studies and Research Findings
Several studies have explored compounds structurally related to N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide:
- Piritrexim : A related compound demonstrated significant antitumor effects by inhibiting DHFR and showed promise in treating melanoma and urothelial cancer . This suggests that N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide may share similar therapeutic potentials.
- Tyrosine Kinase Inhibitors : Research on pyrido[3,4-d]pyrimidine derivatives has highlighted their ability to selectively inhibit tyrosine kinases, which are critical in various cancers . This indicates that our compound might also exhibit similar selectivity and efficacy against specific cancer types.
類似化合物との比較
Key Structural Variations
The compound belongs to a broader class of acetamide derivatives with modifications on both the aryl and pyrimidine moieties. Below is a comparison with structurally related compounds (Table 1):
Table 1: Structural and Molecular Comparison of Selected Acetamide Derivatives
Analysis of Substituent Effects
Aryl Group Modifications: Bromo vs. Fluoro vs. Chloro: Bromine (in the target compound) provides greater hydrophobicity and steric bulk compared to fluoro or chloro analogs. This may influence membrane permeability or target engagement . Positional Isomerism: The 2-bromo-4-methylphenyl group (target) vs.
Pyrimidine Modifications: Piperidin-1-yl vs.
Broader Context of Acetamide Derivatives
Other structurally distinct acetamides, such as those with quinoline () or sulfonamide groups (), highlight the diversity of this class. For example, N-(4-bromophenyl)-2-(2-thienyl)acetamide () incorporates a thiophene ring, offering distinct electronic properties for charge-transfer interactions . However, these analogs lack the pyrimidinyloxy moiety critical to the target compound’s pharmacophore.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
